molecular formula C15H13N3O5S B12497041 Ethyl 6-hydroxy-5-(4-methoxyphenyl)-4-oxo-[1,2,3]thiadiazolo[4,5-c]pyridine-7-carboxylate

Ethyl 6-hydroxy-5-(4-methoxyphenyl)-4-oxo-[1,2,3]thiadiazolo[4,5-c]pyridine-7-carboxylate

Cat. No.: B12497041
M. Wt: 347.3 g/mol
InChI Key: NKKGGXLDTYOMAV-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-5-(4-methoxyphenyl)-4-oxo-[1,2,3]thiadiazolo[4,5-c]pyridine-7-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-hydroxy-5-(4-methoxyphenyl)-4-oxo-[1,2,3]thiadiazolo[4,5-c]pyridine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazones with thionyl chloride, followed by the annulation of the thiadiazole ring to the pyridine scaffold . Another approach includes the use of microwave-assisted multi-component reactions under solvent-free conditions, which offers a green and efficient synthesis route .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-5-(4-methoxyphenyl)-4-oxo-[1,2,3]thiadiazolo[4,5-c]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 6-hydroxy-5-(4-methoxyphenyl)-4-oxo-[1,2,3]thiadiazolo[4,5-c]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . Its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives such as:

Uniqueness

Ethyl 6-hydroxy-5-(4-methoxyphenyl)-4-oxo-[1,2,3]thiadiazolo[4,5-c]pyridine-7-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C15H13N3O5S

Molecular Weight

347.3 g/mol

IUPAC Name

ethyl 6-hydroxy-5-(4-methoxyphenyl)-4-oxothiadiazolo[4,5-c]pyridine-7-carboxylate

InChI

InChI=1S/C15H13N3O5S/c1-3-23-15(21)10-12-11(16-17-24-12)14(20)18(13(10)19)8-4-6-9(22-2)7-5-8/h4-7,19H,3H2,1-2H3

InChI Key

NKKGGXLDTYOMAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C2=C1SN=N2)C3=CC=C(C=C3)OC)O

Origin of Product

United States

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